Egfr-IN-18 is a compound recognized for its role as an inhibitor of the epidermal growth factor receptor, a critical target in cancer therapy. The epidermal growth factor receptor is often overexpressed in various cancers, making its inhibition a significant focus in the development of targeted therapies. This compound has been studied extensively for its potential to inhibit tumor growth and improve therapeutic outcomes in cancer treatment.
Egfr-IN-18 is derived from a series of synthesized compounds that target the epidermal growth factor receptor. The development of this compound involves advanced synthetic techniques and optimization processes aimed at enhancing its efficacy and selectivity against the epidermal growth factor receptor.
Egfr-IN-18 falls under the category of small molecule inhibitors specifically designed to interfere with the activity of the epidermal growth factor receptor. It is classified as a kinase inhibitor, which acts by blocking the phosphorylation process essential for receptor activation and subsequent downstream signaling pathways involved in cell proliferation and survival.
The synthesis of Egfr-IN-18 typically involves several key steps, including:
The synthesis process can be monitored using high-performance liquid chromatography to track the conversion rates and identify impurities. Parameters such as temperature, residence time, and reagent concentrations are adjusted dynamically to refine the synthesis protocol .
The molecular structure of Egfr-IN-18 features a core quinazoline scaffold, which is common among many epidermal growth factor receptor inhibitors. The specific substituents on this scaffold are crucial for its binding affinity and selectivity towards the epidermal growth factor receptor.
The detailed molecular formula, molecular weight, and structural data can be obtained from spectral analysis techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. These methods provide insights into the compound's purity and structural integrity.
Egfr-IN-18 undergoes several chemical reactions during its synthesis, including:
Each reaction step is optimized for conditions such as solvent choice, temperature, and reaction time to ensure high yields and minimal side products. The use of catalysts may also enhance reaction efficiency.
Egfr-IN-18 functions by binding to the ATP-binding site of the epidermal growth factor receptor tyrosine kinase domain. This binding inhibits autophosphorylation, preventing downstream signaling that promotes cell proliferation and survival.
Studies have shown that Egfr-IN-18 exhibits potent inhibitory activity against various cancer cell lines with reported IC50 values indicating effective inhibition at low concentrations . The mechanism involves competitive inhibition where the compound competes with ATP for binding to the active site of the receptor.
Egfr-IN-18 is typically characterized by:
Key chemical properties include:
Relevant data from spectral analyses (NMR, IR) provide confirmation of functional groups and structural features critical for its activity.
Egfr-IN-18 has several significant applications in scientific research:
The epidermal growth factor receptor (EGFR), a member of the ErbB/HER family of receptor tyrosine kinases (RTKs), serves as a critical regulator of cellular proliferation, differentiation, and survival. Structurally, EGFR consists of an extracellular ligand-binding domain, a transmembrane helix, and an intracellular tyrosine kinase domain followed by a carboxy-terminal regulatory segment [10]. Under physiological conditions, EGFR activation requires ligand-induced dimerization (either homodimerization or heterodimerization with other ErbB members), which triggers autophosphorylation of specific tyrosine residues (Y1068, Y1173) within its kinase domain [7] [10]. This phosphorylation event initiates downstream signaling cascades, principally the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which collectively promote oncogenic processes including cell cycle progression, angiogenesis, and metastasis [4] [10].
Dysregulation of EGFR signaling manifests through multiple mechanisms in epithelial malignancies. Overexpression occurs in 40-89% of non-small cell lung carcinomas (NSCLC), 80-100% of head and neck squamous cell carcinomas, and >50% of glioblastomas [4] [7]. More critically, somatic mutations drive constitutive kinase activation independent of ligand binding. Key oncogenic mutations include:
Table 1: Frequency of Major EGFR Mutations in Select Cancers [4] [6] [8]
| Mutation Type | NSCLC Frequency | Associated Cancers | Functional Consequence |
|---|---|---|---|
| Exon 19 deletions | 45-50% | NSCLC, HNSCC | Enhanced kinase stability |
| L858R (exon 21) | 40-45% | NSCLC, HNSCC | Constitutive kinase activation |
| T790M (exon 20) | 50-60% post-TKI | NSCLC | Increased ATP affinity |
| Exon 20 insertions | 9-12% | NSCLC | Steric hindrance of TKIs |
| EGFRvIII | 25-30% | Glioblastoma | Ligand-independent dimerization |
These alterations transform EGFR into a potent oncogenic driver, with global epidemiological studies revealing mutation frequencies of 46% in Asian NSCLC populations versus 8% in Western cohorts [4] [6].
The therapeutic targeting of EGFR has evolved through three generations of tyrosine kinase inhibitors (TKIs), each addressing limitations of prior compounds:
First-generation TKIs (gefitinib, erlotinib): These reversible ATP-competitive inhibitors effectively target sensitizing mutations (del19, L858R) but spare wild-type EGFR. They bind the kinase active site via hydrogen bonds to Met793 and hydrophobic interactions within the hydrophobic pocket [10]. While initial response rates reached 60-80% in mutation-positive NSCLC, median progression-free survival (mPFS) remained limited to 9-14 months due to acquired resistance, predominantly via the T790M mutation (≈60% of cases) [6] [8].
Second-generation TKIs (afatinib, dacomitinib): Designed as irreversible inhibitors, these agents form covalent bonds with Cys797 in the ATP-binding pocket via acrylamide warheads. This covalent binding enhances potency against del19/L858R mutants and partially inhibits T790M. However, their reactivity toward wild-type EGFR causes dose-limiting toxicities (e.g., rash, diarrhea), and they fail to overcome T790M-mediated resistance at clinically tolerable doses [6] [10].
Third-generation TKIs (osimertinib, olmutinib): These mutants-selective inhibitors incorporate two key innovations:
Osimertinib demonstrated superior mPFS (≈18.9 months) versus first-gen TKIs and became standard for T790M-positive NSCLC [6] [8]. Nevertheless, resistance inevitably develops via tertiary mutations (e.g., C797S), bypass signaling (MET, HER2, AXL amplification), or phenotypic changes (epithelial-mesenchymal transition) [6] [8].
Table 2: Limitations of Existing EGFR TKI Generations [6] [8] [10]
| Generation | Representative Agents | Primary Targets | Key Limitations |
|---|---|---|---|
| First | Gefitinib, Erlotinib | del19, L858R | T790M resistance (≈60%), short mPFS |
| Second | Afatinib, Dacomitinib | del19, L858R, HER2 | Wild-type toxicity, insufficient T790M inhibition |
| Third | Osimertinib, Olmutinib | del19, L858R, T790M | C797S resistance, bypass mechanisms (≈50%) |
Despite advances with third-generation TKIs, multiple clinical challenges persist, motivating the development of Egfr-IN-18:
Overcoming tertiary mutations: The C797S mutation abolishes covalent binding of third-gen TKIs by eliminating the reactive cysteine residue. Egfr-IN-18 employs a covalent-reversible binding mechanism that maintains activity against C797S by utilizing alternative non-covalent interactions with the DFG motif and hydrophobic pocket [8] [10]. Preclinical modeling indicates Egfr-IN-18 achieves half-maximal inhibitory concentrations (IC~50~) <10 nM against Ba/F3 cells expressing EGFR~L858R/T790M/C797S~, outperforming osimertinib (IC~50~ >500 nM) [8].
Targeting bypass resistance: Bypass signaling via Ack1 (Activated CDC42 Kinase 1) hyperphosphorylation contributes significantly to resistance. Ack1 activates pro-survival AKT signaling independently of EGFR, rendering tumors insensitive to EGFR inhibition alone [8]. Egfr-IN-18 uniquely incorporates structural motifs that simultaneously disrupt Ack1-EGFR crosstalk, demonstrated by >80% suppression of p-Ack1 (Y284) and p-AKT (S473) in resistant xenografts [8].
Addressing heterogeneous resistance: Tumor heterogeneity enables co-emergence of multiple resistance mechanisms (e.g., C797S + MET amplification). Egfr-IN-18's hybrid pharmacophore enables dual targeting of EGFR and Ack1, showing synergistic effects when combined with MET inhibitors in preclinical models [8].
Table 3: Structural Innovations of Egfr-IN-18 Versus Established TKIs [8] [10]
| Structural Feature | Egfr-IN-18 | Osimertinib | Afatinib |
|---|---|---|---|
| Warhead | Cyanopyrimidine-based acrylamide | Pyrimidine-based acrylamide | Quinazoline-based acrylamide |
| Covalent Binding | Reversible (pH-sensitive) | Irreversible | Irreversible |
| Key Interactions | - Hydrophobic pocket occupation - H-bond with Met793 - Salt bridge with Lys745 | - Hydrophobic pocket - H-bond with Met793 | - Hydrophobic pocket - H-bond with Thr854 |
| Ack1 Inhibition | Yes (IC~50~ = 15 nM) | No | No |
Pharmacokinetic optimization: Egfr-IN-18 exhibits enhanced blood-brain barrier penetration compared to earlier TKIs, evidenced by brain-to-plasma ratios >0.8 in murine models. This addresses a critical limitation in treating CNS metastases from EGFR-mutant NSCLC [8].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: